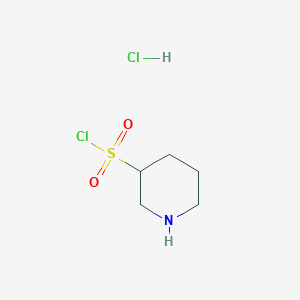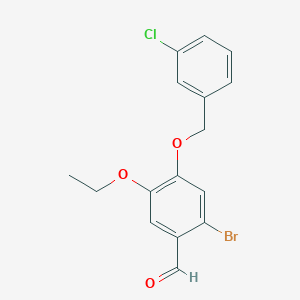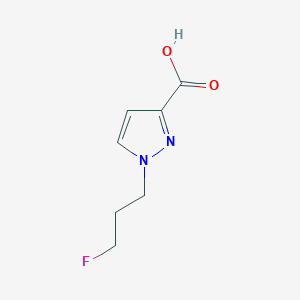
1-(3-Fluoropropyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoropropyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a fluoropropyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1-(3-Fluoropropyl)-1H-pyrazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoropropyl bromide with 1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(3-Fluoropropyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The fluoropropyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted pyrazoles, alcohols, amines, and carboxylic acids.
Scientific Research Applications
1-(3-Fluoropropyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropropyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(3-Fluoropropyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds such as:
1-(3-Chloropropyl)-1H-pyrazole-3-carboxylic acid: The presence of a chlorine atom instead of fluorine can significantly alter the compound’s reactivity and biological activity.
1-(3-Bromopropyl)-1H-pyrazole-3-carboxylic acid: Bromine, being larger and more polarizable than fluorine, can affect the compound’s chemical properties and interactions with biological targets.
1-(3-Methylpropyl)-1H-pyrazole-3-carboxylic acid: The absence of a halogen atom can lead to different chemical reactivity and biological effects.
Properties
Molecular Formula |
C7H9FN2O2 |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
1-(3-fluoropropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9FN2O2/c8-3-1-4-10-5-2-6(9-10)7(11)12/h2,5H,1,3-4H2,(H,11,12) |
InChI Key |
DZBMKZAHJZZFFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)
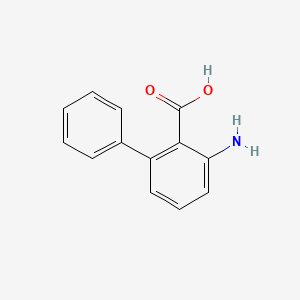
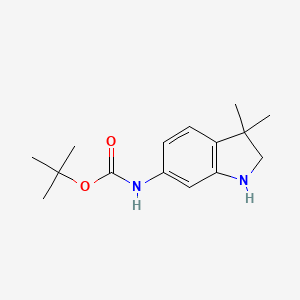
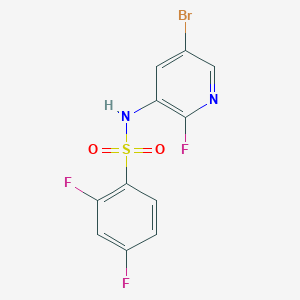
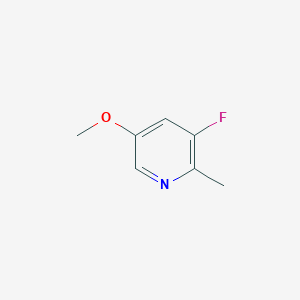

![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13016645.png)
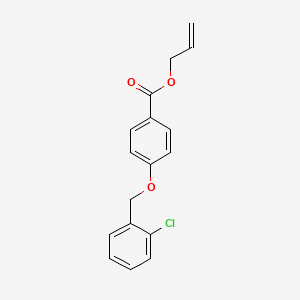
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13016653.png)
![2-(Methylthio)imidazo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13016656.png)
![7-Bromo-2-chloropyrido[3,2-d]pyrimidin-4-amine](/img/structure/B13016669.png)
